LOMOFUNGIN

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

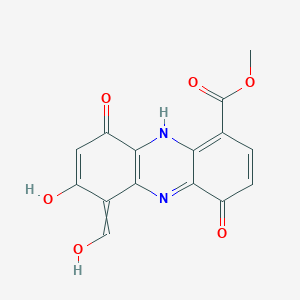

Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi . This compound prevents RNA synthesis by directly interacting with the bacterial DNA-dependent ribonucleic acid polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lomofungin can be synthesized through the biosynthesis gene cluster identified in Streptomyces lomondensis S015 . The core phenazine biosynthesis gene cluster lphzGFEDCB is responsible for its production . The compound undergoes spontaneous dimerization in dimethyl sulfoxide, producing dithis compound .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and overexpressing regulatory genes in Streptomyces lomondensis . Metal salts, such as ferric chloride, can be used to increase this compound production .

Chemical Reactions Analysis

Types of Reactions: Lomofungin undergoes dimerization in dimethyl sulfoxide, producing dithis compound . It also undergoes hydroxylation at its C-7 position by a flavin-dependent monooxygenase .

Common Reagents and Conditions:

Dimethyl sulfoxide: Used for dimerization.

Flavin-dependent monooxygenase: Used for hydroxylation.

Major Products:

Dithis compound: Formed through dimerization.

1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine: Formed through hydroxylation.

Scientific Research Applications

Lomofungin has several scientific research applications:

Antimicrobial Agent: Effective against a broad spectrum of bacteria and fungi.

Inhibitor of RNA Synthesis: Prevents RNA synthesis by interacting with bacterial DNA-dependent ribonucleic acid polymerase.

Potential Therapeutic for Myotonic Dystrophy Type 1: Inhibits MBNL1-CUG RNA binding, restoring splicing regulation and correcting phenotypes in disease models.

Inhibitor of Botulinum Neurotoxin Light Chain Protease: Identified as a potential therapeutic.

Inhibitor of HIV-1 Replication: Inhibits replication in peripheral blood mononuclear cells.

Mechanism of Action

Lomofungin inhibits the synthesis of ribonucleic acid and deoxyribonucleic acid at low concentrations . The primary site of action is the synthesis of ribonucleic acid . It changes the permeation of the cell membrane, reducing the leakage of ninhydrin-positive substances and decreasing the uptake of labeled glucose, amino acids, uracil, and thymidine .

Comparison with Similar Compounds

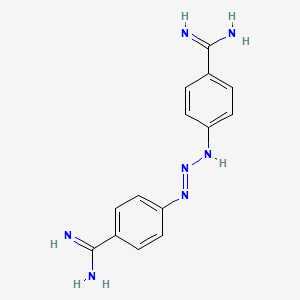

Dilomofungin: A dimerized form of this compound with 17-fold greater inhibition of MBNL1-CUG RNA binding.

Phenazine-1-carboxyl acid: A simple phenazine compound produced by Pseudomonas species.

1-hydroxyphenazine: Another phenazine compound with antimicrobial properties.

Uniqueness: this compound’s ability to inhibit RNA synthesis and its broad-spectrum antimicrobial activity make it unique among phenazine compounds . Its potential therapeutic applications for myotonic dystrophy type 1 and HIV-1 replication further highlight its distinctiveness .

Properties

Molecular Formula |

C15H10N2O6 |

|---|---|

Molecular Weight |

314.25 g/mol |

IUPAC Name |

methyl 7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3 |

InChI Key |

YDXARWIJAYOANV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Canonical SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Synonyms |

1-carbomethoxy-5-formyl-4,6,8-trihydroxyphenazine lomofungin lomondomycin |

Origin of Product |

United States |

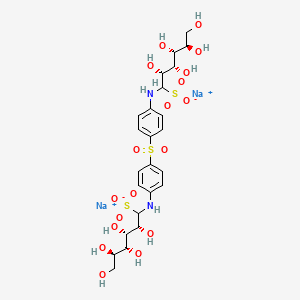

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B1218547.png)